molecular formula C20H24N2O4S B2694501 2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 899751-66-7

2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2694501
CAS No.: 899751-66-7
M. Wt: 388.48
InChI Key: ZMNWWDFGDLPSEJ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic specialty chemical of interest in medicinal chemistry and drug discovery research. This molecule is built on a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in pharmacology known for its diverse biological activities . The core structure is functionalized with a 2-ethoxyacetamide group at the 6-position and a toluenesulfonyl (tosyl) group at the ring nitrogen, which can significantly influence the compound's physicochemical properties and binding affinity. Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. The tetrahydroquinoline scaffold is a common motif in the development of compounds for various therapeutic areas . The presence of the acetamide and tosyl groups makes it a valuable precursor for further chemical modifications, such as Suzuki couplings or nucleophilic substitutions, to create a library of analogs for structure-activity relationship (SAR) studies . While the specific mechanism of action for this exact molecule is not reported, related tetrahydroquinoline-based compounds have been investigated as modulators for biological targets like ROR-gamma for autoimmune diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-26-14-20(23)21-17-8-11-19-16(13-17)5-4-12-22(19)27(24,25)18-9-6-15(2)7-10-18/h6-11,13H,3-5,12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNWWDFGDLPSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core: : The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction is usually carried out in the presence of an acid catalyst.

  • Introduction of the Tosyl Group: : The next step is the tosylation of the tetrahydroquinoline core. This involves reacting the tetrahydroquinoline with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl group, which serves as a protecting group.

  • Ethoxylation: : The ethoxy group is introduced by reacting the tosylated tetrahydroquinoline with ethyl iodide in the presence of a base such as potassium carbonate. This step typically requires heating to facilitate the reaction.

  • Acetamide Formation: : The final step involves the formation of the acetamide group. This can be achieved by reacting the ethoxylated, tosylated tetrahydroquinoline with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove the tosyl group or to reduce other functional groups within the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. This can be achieved using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Removal of the tosyl group or reduction of other functional groups.

    Substitution: Replacement of the ethoxy group with other alkyl or aryl groups.

Scientific Research Applications

2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.

    Biological Studies: The compound can be used to study the biological activity of quinoline derivatives and their interactions with biological targets.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, influencing biological pathways. The tosyl group can act as a leaving group in biochemical reactions, facilitating the formation of active intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Synthesis Method Potential Application Reference
2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Tetrahydroquinoline 1-Tosyl, 6-ethoxyacetamide Not specified in evidence Likely intermediate/antagonist
2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (11f) Triazole-linked quinoxaline Nitroquinoxaline, phenylthiazole Click chemistry (CuAAC) Antimicrobial/antifungal agent
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-propoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (17a) Tetrahydroisoquinoline Benzyl, 3,4-dimethoxyphenyl, propoxy Alkylation of phenol intermediates Selective receptor antagonist
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Quinoxaline-pyrimidine hybrid Chlorophenyl, cyanopyrimidine, thioether Nucleophilic substitution Enzyme inhibition
2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide Tetrahydroquinoline 2-Oxo, chloroacetamide Not specified (synthetic intermediate) Research intermediate

Key Observations:

Core Structure Variations: The target compound and 17a share a tetrahydroquinoline/isoquinoline backbone, which is associated with enhanced bioavailability and receptor binding compared to planar aromatic systems (e.g., quinoxaline in 11f and 4a) . 11f and 4a incorporate nitrogen-rich heterocycles (triazole, quinoxaline), which may enhance hydrogen bonding and π-π stacking interactions with biological targets .

Substituent Effects: The 1-tosyl group in the target compound likely improves metabolic stability and solubility compared to the 2-oxo group in 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide . Ethoxyacetamide vs.

Synthesis Methods :

  • Click chemistry (used for 11f ) offers high regioselectivity and modularity, whereas traditional alkylation or nucleophilic substitution (as in 17a and 4a ) may require harsher conditions .

Pharmacokinetic and Bioactivity Trends

  • Tetrahydroquinoline Derivatives: Compounds like the target and 17a are often optimized for central nervous system (CNS) penetration due to their balanced lipophilicity and molecular weight .
  • Quinoxaline/Triazole Derivatives: 11f and 4a exhibit broad-spectrum bioactivity (e.g., antimicrobial, enzyme inhibitory) attributed to their electron-deficient aromatic systems and thioether linkages .

Biological Activity

2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an ethoxy group with a tosylated tetrahydroquinoline moiety. Its molecular formula is C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S with a molecular weight of approximately 302.37 g/mol. The presence of the tosyl group enhances the compound's reactivity and potential for biological interaction.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : It may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For example:

  • A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects with an IC50 value in the low micromolar range. This suggests significant potential for development as an anticancer agent.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Case Study : In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced neuronal cell death and improved functional outcomes. This indicates its potential application in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in cancer cell lines
NeuroprotectionReduced cell death in oxidative stress
Enzyme InhibitionInhibition of metabolic enzymes

Research Findings

A detailed examination of various studies reveals the following key findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against multiple cancer cell lines with varying IC50 values depending on the specific type of cancer.
  • Mechanistic Insights : Investigations into the mechanism revealed that it may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • In Vivo Studies : Animal models treated with this compound showed promising results in reducing tumor size and improving survival rates compared to control groups.

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